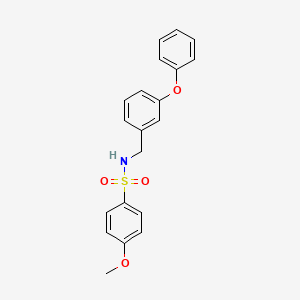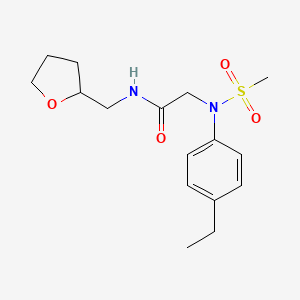![molecular formula C20H24N2O3S B4023597 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4023597.png)
2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
Beschreibung
Synthesis Analysis
The synthesis of 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves multi-step organic reactions, starting from basic phenyl compounds and proceeding through activation, coupling, and functionalization steps. A common approach includes the initial synthesis of propanamide or butanamide derivatives, followed by modifications to introduce the pyrrolidinylsulfonyl group. For instance, Kamiński et al. (2016) described the synthesis of a library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, highlighting methodologies applicable to creating compounds with similar structural frameworks (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is characterized by its conjugated system and the presence of the pyrrolidinylsulfonyl group attached to the phenyl ring. Such structures are often analyzed using spectroscopic methods, including NMR, IR, and X-ray crystallography, to determine their conformation and electronic distribution. For example, studies on related compounds have utilized these techniques to elucidate the structure and confirm the synthesis of target molecules, offering insights into the structural characteristics of this compound as well (Antony et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is influenced by its functional groups, allowing it to undergo various chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. These reactions can modify the compound's structure, leading to the synthesis of derivatives with altered pharmacological profiles. Research on similar sulfonamide compounds has explored these chemical transformations to develop new therapeutic agents (Yang, Zhang, & Wang, 2011).
Physical Properties Analysis
The physical properties of 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, such as melting point, solubility, and stability, are essential for its formulation and application. These properties depend on the molecular structure and are critical for determining the compound's suitability for further development and use. Studies on related compounds provide valuable information on handling, storage, and application conditions, ensuring the compound's integrity and efficacy (Shiekh et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, including acidity/basicity, reactivity towards other chemicals, and its behavior in biological systems, are crucial for its pharmacological activity. Understanding these properties allows researchers to predict the compound's interactions within biological systems, its mechanism of action, and potential therapeutic applications. Detailed chemical analysis helps in optimizing these properties for specific therapeutic targets (Kulai & Mallet-Ladeira, 2016).
Eigenschaften
IUPAC Name |
2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-19(16-8-4-3-5-9-16)20(23)21-17-10-12-18(13-11-17)26(24,25)22-14-6-7-15-22/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTDEUMPEXILTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023530.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)
![2-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B4023538.png)
![10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023542.png)

![4,4'-[1,4-piperazinediylbis(2-oxo-2,1-ethanediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4023556.png)
![4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023565.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)
![ethyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4023586.png)

![N-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B4023605.png)

![N~2~-(3-bromophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023621.png)
